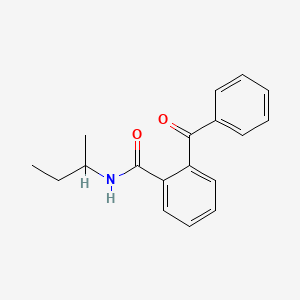

2-benzoyl-N-(sec-butyl)benzamide

Description

2-Benzoyl-N-(sec-butyl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the 2-position of the benzamide core and a secondary butyl (sec-butyl) group attached to the nitrogen atom. The molecular formula can be inferred as C₁₈H₁₉NO₂, combining the benzamide backbone (C₇H₇NO) with substituents: a benzoyl group (C₇H₅O) and a sec-butyl chain (C₄H₉).

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.355 |

IUPAC Name |

2-benzoyl-N-butan-2-ylbenzamide |

InChI |

InChI=1S/C18H19NO2/c1-3-13(2)19-18(21)16-12-8-7-11-15(16)17(20)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,21) |

InChI Key |

VVWSJYMJJWOASY-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(sec-butyl)-2-methylbenzamide (CID 226917)

- Molecular Formula: C₁₂H₁₇NO

- Key Features :

- A methyl group at the 2-position of the benzamide ring.

- sec-butyl substituent on the nitrogen.

- Structural Analysis :

- SMILES:

CCC(C)NC(=O)C1=CC=CC=C1C - The methyl group reduces steric hindrance compared to the bulkier benzoyl group in the target compound.

- SMILES:

- Applications : Used in collision cross-section studies and computational modeling due to its defined stereochemistry .

(S)-N-(sec-butyl)benzamide ((S)-21)

N-(sec-butyl)-4-chlorobenzamide (NSC 404949)

- Molecular Formula: C₁₁H₁₄ClNO

- Key Features: A chloro substituent at the 4-position instead of the 2-benzoyl group. Synonyms include 4-Chloro-N-(1-methylpropyl)benzamide .

- Applications: Potential use in agrochemicals or pharmaceuticals, though specific bioactivity data is unavailable in the evidence.

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS 24833-47-4)

- Molecular Formula: C₁₈H₁₉NO₃

- Key Features :

- Retains the 2-benzoyl group but substitutes the sec-butyl with a 2-hydroxyethyl-methyl group.

- Enhanced solubility due to the hydroxyl group.

- Applications : Marketed for research in coordination chemistry, likely due to its N,O-bidentate directing capabilities .

Comparative Data Table

Research Findings and Differentiation Challenges

- Synthesis Methods: sec-Butylamine is a common precursor for N-(sec-butyl) derivatives, as seen in the preparation of (S)-N-(sec-butyl)benzamide via palladium catalysis .

- Analytical Challenges :

- Benzamide derivatives often exhibit similar physical properties (e.g., solubility, melting points), complicating differentiation. Spectroscopic techniques (¹H/¹³C NMR, X-ray crystallography) are critical for structural elucidation .

- For example, N-(sec-butyl)-2-methylbenzamide was confirmed via GC-MS and elemental analysis , while enantiomeric purity in (S)-N-(sec-butyl)benzamide was validated using chiral HPLC .

Preparation Methods

Acid Chloride Intermediate Route

The most widely reported method involves converting 2-benzoylbenzoic acid to its acid chloride derivative, followed by reaction with sec-butylamine.

Chlorination with Thionyl Chloride

Treatment of 2-benzoylbenzoic acid with thionyl chloride (1.5–2.0 equivalents) in anhydrous dichloromethane at 40–50°C generates the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is reacted with sec-butylamine (1.2 equivalents) in tetrahydrofuran (THF) at 0°C. This method yields 2-benzoyl-N-(sec-butyl)benzamide in 73–85% purity after column chromatography.

Table 1. Acid Chloride Route Optimization

Alternative Chlorinating Agents

Phosphorus pentachloride (PCl₅) and oxalyl chloride have been explored but result in lower yields (58–67%) due to side reactions such as esterification.

Direct Amidation Using Coupling Reagents

To bypass acid chloride formation, carbodiimide-based coupling agents (e.g., EDC·HCl, DCC) are employed.

EDC·HCl-Mediated Coupling

A mixture of 2-benzoylbenzoic acid (1.0 eq), sec-butylamine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.0 eq) in dimethylformamide (DMF) is stirred at 25°C for 12–16 hours. Workup with aqueous HCl followed by ethyl acetate extraction yields the crude product, which is purified via recrystallization (ethanol/water). This method achieves 69–75% yield but requires stringent moisture control.

Table 2. Coupling Reagent Performance

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 20 min) in ionic liquids (e.g., [BMIM][BF₄]) accelerates amidation, reducing reaction time to 30 minutes with 78% yield. This method minimizes thermal degradation but requires specialized equipment.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media (tert-butanol, 40°C) has been explored for green chemistry applications. While yields remain moderate (55–60%), this approach eliminates toxic byproducts.

Structural Characterization

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity for optimized routes.

Challenges and Optimization

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses of 2-benzoyl-N-(sec-butyl)benzamide derivatives?

- Best Practices :

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).

- Batch Tracking : Document reaction parameters (e.g., stirring speed, argon atmosphere) for each step.

- QC Metrics : Set thresholds for purity (>98%), yield (>70%), and residual solvents (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.